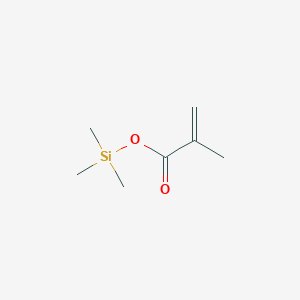

(Trimethylsilyl)methacrylate

Overview

Description

(Trimethylsilyl)methacrylate (TMSM) is an organosilicon compound used in various scientific research applications. It is a reactive monomer that can be used in the synthesis of polymeric materials and can also be used in various medical and biochemical applications. TMSM is used in the synthesis of polymeric materials, as a catalyst in organic synthesis, and as a functionalizing agent in the production of biopolymers. TMSM has been used in the synthesis of polymeric materials, as a catalyst in organic synthesis, and as a functionalizing agent in the production of biopolymers. It is also used in various medical and biochemical applications.

Scientific Research Applications

Silicone Network Formation : (Trimethylsilyl)methacrylate was used in the crosslinking copolymerization with α,ω-methacryloyl-terminated oligo(dimethylsiloxane), monitored by mid-infrared spectroscopy. This process is significant for silicone network formation, showing high methacrylate conversion during crosslinking reactions (Scherble, Iván, & Mülhaupt, 2002).

Block Copolymer Synthesis : It's used in synthesizing block copolymers containing methacrylic acid segments. The research highlights its application in group-transfer polymerization, although it's limited to polymers with low acid concentration (Rannard, Billingham, Armes, & Mykytiuk, 1993).

Asymmetric Anionic Polymerization : A study showed its use in the asymmetric anionic polymerization of tris(trimethylsilyl)silyl methacrylate, resulting in highly isotactic and chiral polymers. This process is significant for producing polymers with specific conformational properties (Ishitake, Satoh, Kamigaito, & Okamoto, 2013).

Chemically Amplified Photoresists : It has been evaluated as a chemically amplified resist for ArF lithography, showing excellent transmittance and thermal stability. This application is crucial in the field of photolithography (Kim, Kim, Lee, & Moon, 1999).

Holographic Grating Performance : Utilized in the fabrication of transmission holographic polymer dispersed liquid crystal grating, it improves the performance of the grating through hydrolysis-induced changes in polymer matrix properties (Wang, Cho, & Kawakami, 2008).

Thermogravimetric Characterization : It's used in the synthesis of block polymers with methyl methacrylate and methacrylic acid, characterized by NMR and thermogravimetric analysis. This application is important for understanding the thermal and chemical properties of polymers (Santos, Jenkins, & Walton, 1995).

Copolymer Synthesis and Analysis : Copolymers from methacrylic acid and this compound were synthesized and analyzed for their reactivity ratios, thermal properties, and microstructure. This research contributes to the understanding of copolymer behavior and properties (Mormann & Ferbitz, 2002).

Electro-Optic Polymer Applications : It's used in methacrylate copolymers for electro-optic devices, highlighting its role in enhancing nonlinear optical properties and thermal stability of polymers (Scarpaci et al., 2011).

Safety and Hazards

“(Trimethylsilyl)methacrylate” is considered hazardous. It is highly flammable and in contact with water, it releases flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is also suspected of causing cancer .

Mechanism of Action

Target of Action

Trimethylsilyl methacrylate (TMSMA) is primarily used as a monomer in the field of polymer chemistry . Its primary targets are the polymer chains where it is incorporated during the polymerization process .

Mode of Action

TMSMA interacts with its targets (polymer chains) through a process known as polymerization . This process involves the reaction of monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks . In the case of TMSMA, it can be polymerized under anionic conditions to give stereoregular polymers .

Biochemical Pathways

The biochemical pathway of TMSMA primarily involves the process of anionic polymerization . This process leads to the formation of polymers with a specific arrangement of the TMSMA units, which can significantly affect the properties of the resulting polymer .

Pharmacokinetics

It’s worth noting that tmsma is characterized by a high gi absorption and bbb permeant .

Result of Action

The result of TMSMA’s action is the formation of polymers with specific stereochemical configurations . These polymers can have a variety of uses, depending on the specific properties conferred by the stereochemical arrangement of the TMSMA units .

Action Environment

The action of TMSMA is influenced by various environmental factors. For instance, the rate and extent of polymerization can be affected by factors such as temperature and the presence of a catalyst . Additionally, TMSMA is characterized by a vapor pressure of less than 5 mmHg at 25 °C, indicating that it can evaporate into the air from open containers exposed to ambient conditions .

Biochemical Analysis

Biochemical Properties

(Trimethylsilyl)methacrylate plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with various enzymes and proteins during these reactions. For instance, it can be used in the synthesis of hydrogels, which are known to interact with human osteoblasts, promoting their growth and differentiation . The compound’s interaction with these cells is facilitated by its methacrylate group, which can form covalent bonds with other biomolecules, enhancing the stability and functionality of the resulting polymers.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In human osteoblasts, for example, it has been shown to enhance cell attachment, growth, and proliferation . This compound influences cell signaling pathways, gene expression, and cellular metabolism by providing a stable matrix for cell growth. The methacrylate group in this compound allows for the formation of hydrogels that mimic the extracellular matrix, thereby supporting cellular functions and promoting tissue regeneration.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The trimethylsilyl group provides steric hindrance, which can protect reactive sites on the methacrylate group during polymerization . This protection allows for controlled polymerization and the formation of stable polymers. Additionally, the methacrylate group can form covalent bonds with other biomolecules, facilitating the creation of complex polymer networks. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its application. In laboratory settings, this compound has been shown to maintain its stability under inert conditions but can degrade when exposed to moisture . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in the context of hydrogel formation and tissue engineering applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to promote tissue regeneration and cellular growth without significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential irritation and inflammation . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to polymer synthesis and degradation. The compound interacts with enzymes such as esterases, which can hydrolyze the methacrylate group, leading to the formation of methacrylic acid and trimethylsilanol . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s trimethylsilyl group can facilitate its uptake and localization within cellular compartments. Additionally, the methacrylate group can interact with cellular membranes, influencing the compound’s distribution and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure. The trimethylsilyl group can act as a targeting signal, directing the compound to specific cellular compartments such as the cytoplasm and nucleus . Post-translational modifications of the methacrylate group can further refine its localization, ensuring that it reaches the desired subcellular sites for optimal activity and function.

properties

IUPAC Name |

trimethylsilyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-6(2)7(8)9-10(3,4)5/h1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQNYIRJCLTTOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25499-03-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25499-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5074002 | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

13688-56-7 | |

| Record name | Trimethylsilyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13688-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

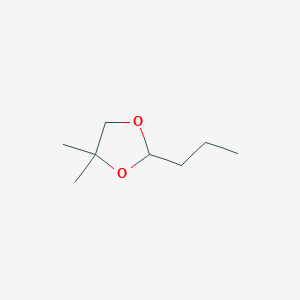

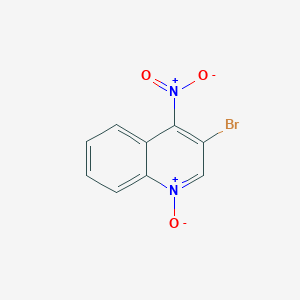

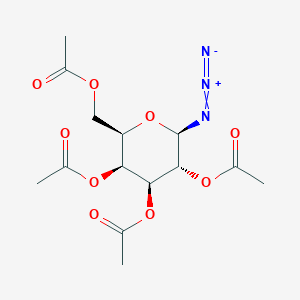

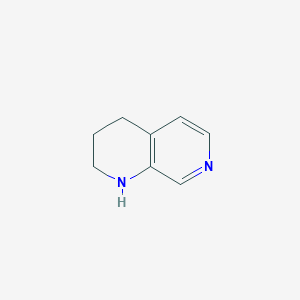

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.